7-Bromo-2-methyl-1H-indene

Organometallic Chemistry Cross-Coupling Ligand Synthesis

For stereoselective olefin polymerization catalyst development, 7-Bromo-2-methyl-1H-indene (CAS 880652-93-7) is the non-negotiable regioisomer. Generic substitution with 4-bromo (CAS 328085-65-0) or 7-chloro (CAS 468756-77-6) analogs results in failed Pd-catalyzed Suzuki-Miyaura couplings or altered catalyst performance. The unique 7-bromo/2-methyl substitution pattern is structurally mandatory for constructing bis(2-methyl-4-arylindenyl)dimethylsilane ligands—the cornerstone of highly active ansa-zirconocenes. This building block enables modular, high-yield access to diverse 7-aryl-2-methyl-1H-indene ligand libraries essential for catalyst structure-activity optimization. Do not risk your polymerization research with an incorrect isomer.

Molecular Formula C10H9Br
Molecular Weight 209.08 g/mol
CAS No. 880652-93-7
Cat. No. B110101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-1H-indene
CAS880652-93-7
Molecular FormulaC10H9Br
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C1)C(=CC=C2)Br
InChIInChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3
InChIKeyOJSMHHJBFNVCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methyl-1H-indene (CAS 880652-93-7): Key Intermediate for ansa-Zirconocene Catalysts and Aryl-Indene Ligands


7-Bromo-2-methyl-1H-indene (CAS 880652-93-7) is a halogenated indene derivative with the molecular formula C10H9Br and a molecular weight of 209.08 g/mol . It belongs to the class of 7-halo-2-methyl-1H-indenes and is distinguished by a bromine atom at the 7-position and a methyl group at the 2-position of the indene ring . The compound is a solid at room temperature with a boiling point of 104–108 °C at 5 mmHg . Its primary industrial and academic importance lies in its role as a reactant/reagent for synthesizing ansa-zirconocenes, which serve as highly active and stereoselective catalysts for olefin polymerization, and as a key intermediate in palladium-catalyzed cross-coupling reactions for building aryl-substituted indene ligand libraries [1].

Why 7-Bromo-2-methyl-1H-indene (CAS 880652-93-7) Cannot Be Replaced by 4-Bromo, 5-Bromo, 6-Bromo, or 7-Chloro Analogs in ansa-Zirconocene Ligand Synthesis


Generic substitution with closely related bromoindene isomers or chloro analogs is not chemically equivalent and will result in either failed syntheses or significantly altered catalyst performance. The 7-bromo substitution pattern is critical for regioselective functionalization in palladium-catalyzed Suzuki-Miyaura couplings to generate the desired 7-aryl-2-methyl-1H-indene intermediates [1]. The 4-bromo isomer (CAS 328085-65-0) and 7-chloro analog (CAS 468756-77-6) exhibit distinct reactivity profiles; chloroindenes in particular are documented to be insufficiently reactive for efficient coupling reactions, often giving unsatisfactory yields [2]. The 5- and 6-bromo isomers lack the necessary substitution pattern to generate the steric and electronic environment required for the formation of highly active, stereoselective ansa-zirconocene catalysts . The specific combination of the 2-methyl group and 7-bromo substituent uniquely positions this compound as a building block for bis(2-methyl-4-arylindenyl)dimethylsilane ligands, which cannot be accessed through the use of alternative regioisomers [1].

Quantitative Comparative Evidence for Selecting 7-Bromo-2-methyl-1H-indene (CAS 880652-93-7) over Regioisomers and Chloro Analogs


7-Bromo vs. 7-Chloro Regioselective Coupling Efficiency in Suzuki-Miyaura Reactions

The 7-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling to synthesize 7-aryl-2-methyl-1H-indenes. The 7-chloro analog (CAS 468756-77-6) is documented to be insufficiently reactive for such coupling reactions, often resulting in unsatisfactory yields [1]. In the synthesis of ansa-zirconocene ligands, 7-bromo-2-methyl-1H-indene (1 equiv) reacts with arylboronic acids (1 equiv) under Pd(OAc)2 catalysis to form the desired 7-aryl product in good yields [2].

Organometallic Chemistry Cross-Coupling Ligand Synthesis

Polymerization Catalyst Activity Derived from 7-Bromo-2-methyl-1H-indene Based Zirconocene

A metallocene catalyst prepared from 7-bromo-2-methyl-1H-indene (referred to as 2-methyl-7-bromoindene) demonstrated ethylene polymerization activity. In a specific example, 3.05 g of 2-methyl-7-bromoindene was converted to (η5-2-methyl-4-bromoindenyl)(η5-pentamethylcyclopentadienyl)zirconium dichloride, which upon activation with MAO polymerized ethylene with an activity of 21.686 g/(mmol·h·atm) [1].

Olefin Polymerization Metallocene Catalysis Homogeneous Catalysis

Synthetic Route Specificity and Yield for 7-Bromo-2-methyl-1H-indene Production

A documented synthesis of 7-bromo-2-methyl-1H-indene proceeds via reduction of 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one with NaBH4 followed by acid-catalyzed dehydration, achieving a yield of 93% (100 g from 116 g starting ketone) . The product is characterized by a boiling point of 104–108 °C at 5 mmHg and elemental analysis: calculated C 57.44%, H 4.34%; found C 57.59%, H 4.40% .

Organic Synthesis Bromoindene Preparation Process Chemistry

Optimal Procurement and Application Scenarios for 7-Bromo-2-methyl-1H-indene (CAS 880652-93-7)


Synthesis of ansa-Zirconocene Complexes for Olefin Polymerization Catalysis

7-Bromo-2-methyl-1H-indene serves as the critical starting material for preparing ansa-zirconocenes containing bis(2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed Suzuki-Miyaura coupling [1][2]. The resulting zirconocene complexes, when activated with MAO, function as highly active and stereoselective catalysts for the polymerization of α-olefins, enabling precise control over polymer tacticity, molecular weight distribution, and melting point [3].

Library Synthesis of 7-Aryl-2-methyl-1H-indene Ligands for Catalyst Screening

The 7-bromo substituent provides a versatile handle for Pd-catalyzed cross-coupling with a variety of arylboronic acids, allowing for the efficient generation of diverse 7-aryl-2-methyl-1H-indene ligand libraries [1]. This modular approach is essential for structure-activity relationship studies aimed at optimizing metallocene catalyst performance in industrial olefin polymerization processes [1].

Preparation of Halogenated Indenyl Metallocene Precursors

As documented in US Patent 7,550,544, 7-bromo-2-methyl-1H-indene can be lithiated and subsequently reacted with transition metal halides (e.g., pentamethylcyclopentadienyl zirconium trichloride) to form halogen-substituted metallocene compounds [2]. These halogenated metallocenes represent a distinct class of catalysts where the halogen substituent directly bonded to an sp2 carbon at a bondable ring position may influence catalyst activity and polymer properties [2].

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